6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane
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Overview
Description
6,9-Dioxadispiro[2.1.4{5}.3{3}]dodecane is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol It is characterized by its unique spiro structure, which consists of two oxygen atoms and a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-dioxadispiro[2.1.4{5}.3{3}]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dodecane derivatives and specific reagents to form the spiro structure. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the spiro structure.
Catalysts: Catalysts such as acids or bases may be used to promote the reaction.
Solvents: Organic solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 6,9-dioxadispiro[2.1.4{5}.3{3}]dodecane may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6,9-Dioxadispiro[2.1.4{5}.3{3}]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The spiro structure allows for substitution reactions where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogens, alkyl groups, and other functional groups can be introduced using appropriate reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the spiro structure.
Scientific Research Applications
6,9-Dioxadispiro[2.1.4{5}.3{3}]dodecane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spiro structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 6,9-dioxadispiro[2.1.4{5}.3{3}]dodecane exerts its effects involves interactions with specific molecular targets. The spiro structure allows it to interact with enzymes and receptors in biological systems, potentially modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
6,9-Dioxadispiro[2.1.4.3]dodecan-12-one: This compound has a similar spiro structure but differs in its functional groups and molecular weight.
Spiro[4.5]decane: Another spiro compound with a different backbone structure.
Uniqueness
6,9-Dioxadispiro[2.1.4{5}.3{3}]dodecane is unique due to its specific spiro structure and the presence of two oxygen atoms
Properties
IUPAC Name |
6,9-dioxadispiro[2.1.45.33]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-9(4-5-9)8-10(3-1)11-6-7-12-10/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANMKKMBRYZOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC3(C1)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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